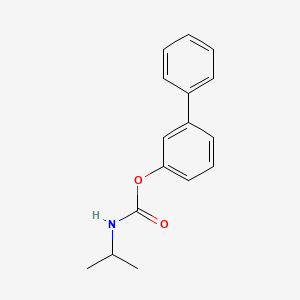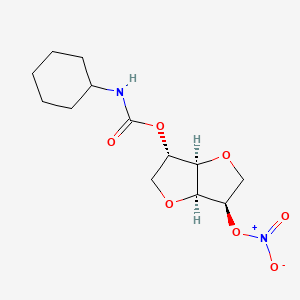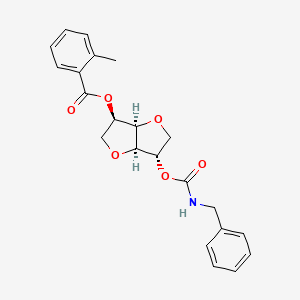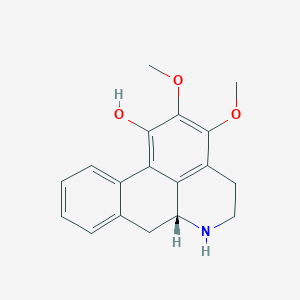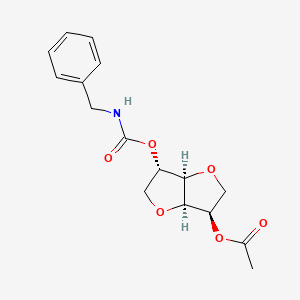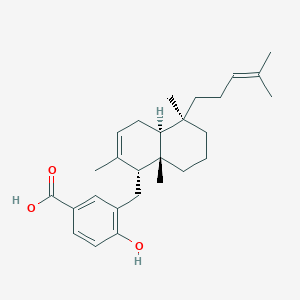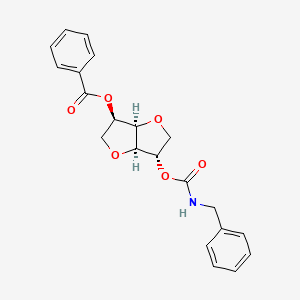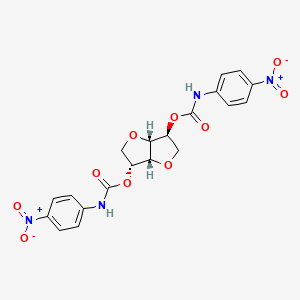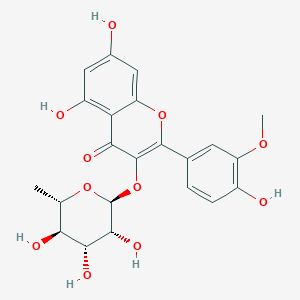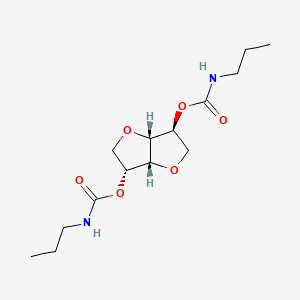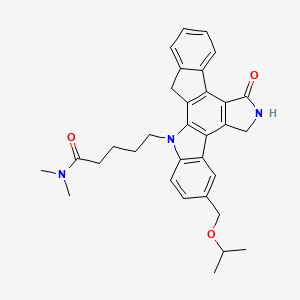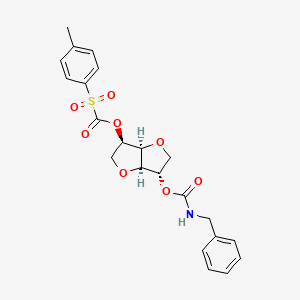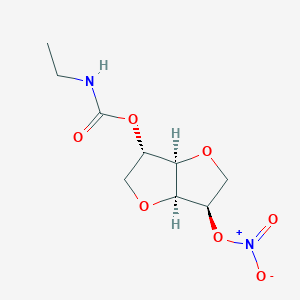
Isosorbide-2-(ethylcarbamate)-5-mononitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosorbide-2-(ethylcarbamate)-5-mononitrate is a chemical compound derived from isosorbide, a bicyclic organic compoundThis compound is of interest due to its potential therapeutic effects, including neuroprotection and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isosorbide-2-(ethylcarbamate)-5-mononitrate typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Isosorbide-2-(ethylcarbamate)-5-mononitrate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the nitrate group, as mentioned in the preparation methods.
Substitution: The ethylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas and palladium on carbon are typically used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of isosorbide, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isosorbide-2-(ethylcarbamate)-5-mononitrate has several scientific research applications:
Mechanism of Action
The mechanism of action of isosorbide-2-(ethylcarbamate)-5-mononitrate involves the inhibition of butyrylcholinesterase. This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting butyrylcholinesterase, the compound increases acetylcholine levels, potentially improving cognitive function and providing neuroprotection . The molecular targets and pathways involved include the active site of butyrylcholinesterase and related cholinergic pathways .
Comparison with Similar Compounds
Similar Compounds
Isosorbide-2-carbamate-5-nitrate: Similar in structure but with a nitrate group instead of an ethylcarbamate group.
Isosorbide-2-benzyl carbamate-5-benzoate: Another selective butyrylcholinesterase inhibitor with different functional groups.
Isosorbide-2-aspirinate-5-salicylate: A compound with aspirin-like properties and selective inhibition of butyrylcholinesterase.
Uniqueness
Isosorbide-2-(ethylcarbamate)-5-mononitrate is unique due to its specific combination of functional groups, which confer selective inhibition of butyrylcholinesterase along with neuroprotective and antioxidant properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H14N2O7 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] N-ethylcarbamate |
InChI |
InChI=1S/C9H14N2O7/c1-2-10-9(12)17-5-3-15-8-6(18-11(13)14)4-16-7(5)8/h5-8H,2-4H2,1H3,(H,10,12)/t5-,6+,7+,8+/m0/s1 |
InChI Key |
KSNZOFCCDYSKSB-LXGUWJNJSA-N |
Isomeric SMILES |
CCNC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O[N+](=O)[O-] |
Canonical SMILES |
CCNC(=O)OC1COC2C1OCC2O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


